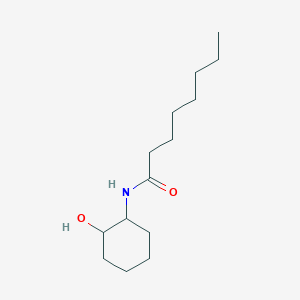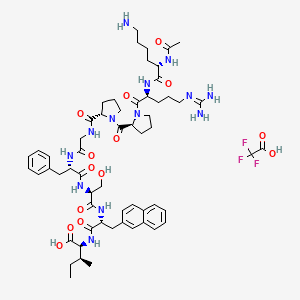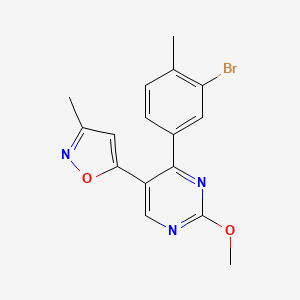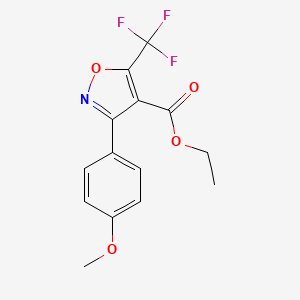
N-(2-hydroxycyclohexyl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclohexyl)octanamide: is an organic compound with the molecular formula C14H27NO2 It is a secondary amide with a hydroxyl group attached to a cyclohexyl ring, which is further connected to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)octanamide typically involves the reaction of cyclohexanone with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxycyclohexyl)octanamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: N-(2-hydroxycyclohexyl)octanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in receptor studies or as a probe to investigate enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclohexyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-bis(2-hydroxyethyl)octanamide: This compound has two hydroxyl groups and is used in similar applications but has different solubility and reactivity properties.
N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound contains a tetrahydrofuran ring and is used in different contexts, such as drug development and materials science.
Uniqueness: N-(2-hydroxycyclohexyl)octanamide is unique due to its specific structural features, such as the cyclohexyl ring and the single hydroxyl group. These features confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
304663-38-5 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-(2-hydroxycyclohexyl)octanamide |
InChI |
InChI=1S/C14H27NO2/c1-2-3-4-5-6-11-14(17)15-12-9-7-8-10-13(12)16/h12-13,16H,2-11H2,1H3,(H,15,17) |
InChI Key |
WYTIAVOLLZDODA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)
![(E)-1-hydroxy-3-oxo-N'-(pyridin-4-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045390.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12045401.png)
![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)

![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045413.png)




![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)
![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)


